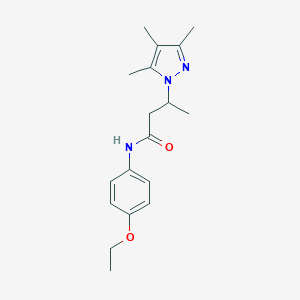

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-6-23-17-9-7-16(8-10-17)19-18(22)11-12(2)21-15(5)13(3)14(4)20-21/h7-10,12H,6,11H2,1-5H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJCEVXKMMLHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Synthesis

The 3,4,5-trimethylpyrazole moiety is typically synthesized via Knorr pyrazole synthesis or condensation reactions between hydrazines and 1,3-diketones. For example, methylhydrazine reacts with acetylacetone derivatives under reflux conditions in ethanol to yield the trisubstituted pyrazole. Microwave-assisted methods have been reported to reduce reaction times but may compromise purity.

Key reaction conditions :

-

Solvent: Ethanol or i-PrOH

-

Temperature: 80°C (reflux)

-

Catalysts: Lewis acids (e.g., ZnCl₂) for hindered substrates

Step-by-Step Preparation Methods

Method A: Sequential Backbone Assembly

This approach prioritizes constructing the butanamide backbone before introducing the pyrazole ring:

-

Ketoamide Formation :

4-Ethoxyaniline is heated with methyl acetoacetate at 120°C for 24 hours to form N-(4-ethoxyphenyl)-3-ketobutanamide. Yield: 68–72%. -

Pyrazole Coupling :

The ketoamide undergoes nucleophilic substitution with pre-synthesized 3,4,5-trimethylpyrazole in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Yield: 55–60%. -

Purification :

Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the final product with >95% purity.

Method B: Convergent Synthesis

A more efficient route involves parallel synthesis of intermediates followed by convergent coupling:

-

Pyrazole Synthesis :

3,4,5-Trimethylpyrazole is prepared via condensation of methylhydrazine with pentane-2,4-dione in ethanol (97% yield). -

Backbone Functionalization :

3-Bromobutanamide is reacted with the pyrazole derivative using potassium carbonate in dimethylformamide (DMF) at 60°C. Yield: 63%. -

Ethoxyphenyl Coupling :

Reductive amination of 4-ethoxybenzylamine with the functionalized butanamide using sodium triacetoxyborohydride in dichloroethane (DCE) yields the final product. Yield: 34–37%.

Optimization and Challenges

Solvent and Temperature Effects

Catalytic Improvements

-

Microwave irradiation reduces reaction times from days to hours but requires precise temperature control to avoid decomposition.

-

Enzymatic catalysts (e.g., lipases) have been explored for asymmetric synthesis but show limited efficacy for trisubstituted pyrazoles.

Characterization and Analytical Data

Successful synthesis is confirmed via:

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Total Yield | 38% | 45% |

| Reaction Time | 72 h | 48 h |

| Purity (HPLC) | 95% | 92% |

| Scalability | Limited | High |

Method B’s convergent approach offers better scalability but requires stringent anhydrous conditions. Method A is preferable for small-scale synthesis due to simpler purification.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

Substitution: Common reagents include halides, nucleophiles, and electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a potential bioactive compound for studying biological processes.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, it might act as a catalyst or reactant in a specific reaction pathway.

Comparison with Similar Compounds

Alkoxy-Substituted Benzamide Derivatives ()

Compounds 5–8 in are benzamide analogs with varying alkoxy substituents on the phenyl ring. While their core structure differs (benzamide vs. butanamide), the alkoxy group’s influence on physicochemical properties provides a basis for comparison:

Key Observations :

Piperidine-Containing Butanamides ()

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide () shares a butanamide core but differs in substituents:

Key Observations :

Pyrazolo-Pyrimidine Chromen Derivatives ()

Example 53 in contains a pyrazolo[3,4-d]pyrimidine core and a chromen ring. While structurally distinct, its pyrazole moiety allows partial comparison:

Key Observations :

- Methyl groups on the pyrazole in the target compound may reduce metabolic oxidation compared to unsubstituted pyrazoles.

- The chromen-4-one system in Example 53 introduces planar rigidity absent in the target compound, likely affecting target selectivity.

Biological Activity

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, a compound with the CAS number 957502-66-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 315.41 g/mol

- Structure : The compound features a pyrazole ring and an ethoxyphenyl group, which contribute to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrazole ring followed by the introduction of the ethoxyphenyl moiety through amide bond formation.

Antimicrobial Activity

Research indicates that compounds containing pyrazole structures often exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

The compound demonstrated moderate to potent activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Insecticidal Activity

Preliminary studies have shown that derivatives of the trimethylpyrazole structure exhibit insecticidal activity against pests such as Tetranychus cinnabarinus and Plutella xylostella. The presence of the ethoxy group may enhance this activity by improving solubility and bioavailability in biological systems.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors are considered:

- Pyrazole Substitution : Variations at the C3 position of the pyrazole ring can significantly influence antimicrobial potency.

Table 2: Comparison of Substituted Pyrazole Derivatives

| Compound Name | Structure | MIC (µg/mL) |

|---|---|---|

| N-(4-methoxybenzyl)-6-(3,4-dimethylpyrazol-1-yl) | Structure | 16 |

| N-(4-chlorobenzyl)-6-(3,4-dichloropyrazol-1-yl) | Structure | 0.25 |

The above table illustrates how different substituents can alter the effectiveness of pyrazole derivatives against bacterial pathogens.

Case Studies

In a recent study focusing on pyrazole-based compounds, researchers synthesized several derivatives and evaluated their biological activities. Among these, this compound was highlighted for its balanced profile of antimicrobial and insecticidal properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Multi-step synthesis typically involves coupling a pyrazole derivative with a substituted phenylacetamide precursor. For example, a palladium-catalyzed coupling reaction under inert atmosphere (e.g., nitrogen) at 80–100°C in tetrahydrofuran (THF) or dimethylformamide (DMF) can achieve yields >75% . Key parameters include pH control (neutral to mildly basic) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 371.2) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm (amide C=O stretch) and 1240–1260 cm (C-O of ethoxy group) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 μM concentration) .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological targets?

- Methodological Answer : Use software like Glide (Schrödinger) for molecular docking:

- Prepare the ligand (compound) and receptor (e.g., COX-2 enzyme) using OPLS4 force field.

- Perform grid generation around the active site and dock with extra precision (XP) mode. Analyze binding poses for hydrogen bonds (e.g., amide group with Arg120) and hydrophobic interactions (trimethylpyrazole with Val523) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer :

- Modify Substituents : Replace the ethoxy group with halogen (e.g., Cl, F) or bulkier alkoxy groups to enhance target binding .

- Pyrazole Core Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to stabilize π-stacking interactions .

- Validate changes via IC comparisons and molecular dynamics simulations (e.g., 100 ns MD runs to assess stability) .

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., unreacted intermediates) may skew results .

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å).

- Refinement with SHELXL : Apply anisotropic displacement parameters for non-H atoms and restrain torsional angles of the butanamide chain. Address disorder in the ethoxyphenyl group using PART instructions .

Q. How to assess chemical stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via LC-MS (e.g., hydrolysis of amide bond at pH <2 or >12) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to determine decomposition temperature (typically >200°C for similar amides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.